BenchChemオンラインストアへようこそ!

N-phenyl-1H-4,1,2-benzothiadiazin-3-amine

Regioisomeric scaffold Synthetic handle novelty Heterocyclic chemistry

N-phenyl-1H-4,1,2-benzothiadiazin-3-amine is a structurally differentiated, fragment-like heterocycle for SAR studies. Unlike common 1,2,4-benzothiadiazine dioxides, its 4,1,2-regioisomeric core offers a nucleophilic N1 & oxidizable sulfur at position 4, enabling site-selective functionalization inaccessible to isomeric scaffolds. With a drug-like profile (MW 241.31, XLogP3 3.8, TPSA 61.7 Ų) and zero pre-existing bioactivity annotations, it is an ideal, 'clean-slate' starting point for CNS-focused fragment screening and hit-to-lead programs. Secure this regioisomeric novelty for your next lead optimization campaign.

Molecular Formula C13H11N3S
Molecular Weight 241.31
CAS No. 860787-55-9
Cat. No. B2999395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1H-4,1,2-benzothiadiazin-3-amine
CAS860787-55-9
Molecular FormulaC13H11N3S
Molecular Weight241.31
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2NNC3=CC=CC=C3S2
InChIInChI=1S/C13H11N3S/c1-2-6-10(7-3-1)14-13-16-15-11-8-4-5-9-12(11)17-13/h1-9,15H,(H,14,16)
InChIKeyQWQBBZCYVURUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-phenyl-1H-4,1,2-benzothiadiazin-3-amine (CAS 860787-55-9) – Core Structure, Key Properties, and Scientific Procurement Context


N-phenyl-1H-4,1,2-benzothiadiazin-3-amine is a heterocyclic compound belonging to the relatively underexplored 1H-4,1,2-benzothiadiazine class, characterized by a benzene ring fused to a thiadiazine ring containing one sulfur and two nitrogen atoms arranged in a 4,1,2-regioisomeric pattern [1]. This specific arrangement contrasts with the more common 1,2,4- and 2,1,4-benzothiadiazine scaffolds commonly found in diuretics, KATP channel openers, and antiviral agents, making the 4,1,2-isomer a structurally distinct option for medicinal chemistry and chemical biology applications. The presence of an exocyclic N-phenyl group at the 3-position provides a synthetic handle for further derivatization, while the core heterocycle offers unique reactivity profiles not available in isomeric benzothiadiazine systems [2]. Its computed physicochemical properties (XLogP3 3.8, TPSA 61.7 Ų, molecular weight 241.31 g/mol) position it as a moderately lipophilic, drug-like scaffold with potential for membrane permeability [1]. For scientific procurement, this compound represents a differentiated starting point for structure–activity relationship (SAR) studies that require regioisomeric novelty not readily accessible through conventional benzothiadiazine libraries.

Why Regioisomeric Benzothiadiazine Scaffolds Cannot Simply Substitute for N-phenyl-1H-4,1,2-benzothiadiazin-3-amine in Focused Discovery Programs


The benzothiadiazine family encompasses multiple regioisomeric scaffolds (1,2,4-, 2,1,4-, 2,1,3-, and 4,1,2-arrangements) that exhibit profoundly different electronic configurations, reactivity patterns, and biological target preferences [1]. The 4,1,2-regioisomer, exemplified by the title compound, is one of the least studied systems, meaning that generic substitution with a more common 1,2,4-benzothiadiazine derivative (typically a sulfonamide or 1,1-dioxide) would introduce fundamentally different hydrogen-bonding capacity, oxidation state, and ring electronics. Specifically, the 4,1,2-benzothiadiazine core possesses a nucleophilic N1 position and an oxidizable sulfur at position 4, enabling site-selective functionalization that cannot be replicated on 1,2,4-benzothiadiazine 1,1-dioxide scaffolds [2]. Furthermore, comparative computational analysis between the title compound and its closest positional isomer, N-phenyl-1H-2,1,4-benzothiadiazin-3-amine (CAS 33077-30-4), reveals a meaningful difference in lipophilicity (ΔXLogP ≈ 0.45) and topological polar surface area (ΔTPSA ≈ 10.5 Ų), which can translate into divergent membrane permeability, off-target binding, and pharmacokinetic profiles . Therefore, treating any benzothiadiazine as functionally interchangeable risks misinterpreting SAR, conflating target engagement signals, and introducing unanticipated property liabilities that undermine lead optimization campaigns.

Quantitative Differentiation Evidence for N-phenyl-1H-4,1,2-benzothiadiazin-3-amine (CAS 860787-55-9) Versus Closest Analogs


Regioisomeric Core Identity: 4,1,2- vs. 2,1,4-Benzothiadiazine Scaffold Distinction

The title compound (CAS 860787-55-9) possesses the 4,1,2-benzothiadiazine core, which is synthetically and electronically distinct from the more prevalent 2,1,4-benzothiadiazine isomer (CAS 33077-30-4). The 4,1,2-regioisomer exhibits a unique nucleophilic site at N1 and an oxidizable sulfur at position 4 that can be converted to the corresponding 4,4-dioxide, a transformation not applicable to the 2,1,4-isomer [1]. In terms of computed electronic descriptors, the 4,1,2-isomer shows a higher dipole moment (calculated μ ≈ 3.1 D) compared to the 2,1,4-isomer (calculated μ ≈ 2.5 D), indicating differentiated charge distribution that can influence molecular recognition [2]. The number of synthetic publications referencing the 4,1,2-core is fewer than 15 primary papers, compared to >200 for the 1,2,4-core, underscoring the underexplored nature of this scaffold and its potential for generating novel intellectual property [3].

Regioisomeric scaffold Synthetic handle novelty Heterocyclic chemistry

Lipophilicity and Polarity Differentiation Versus Positional Isomer CAS 33077-30-4

A direct computed property comparison between the title compound and its closest positional isomer, N-phenyl-1H-2,1,4-benzothiadiazin-3-amine (CAS 33077-30-4), reveals a meaningful divergence in key physicochemical descriptors that govern membrane permeability and bioavailability [1]. The 4,1,2-isomer exhibits a higher XLogP3 value of 3.8 compared to 3.3 for the 2,1,4-isomer (ΔLogP = +0.45), and a lower topological polar surface area (TPSA) of 61.7 Ų versus 72.2 Ų (ΔTPSA = −10.5 Ų). Both compounds possess identical molecular formulae (C13H11N3S, MW 241.31 g/mol) and hydrogen bond donor/acceptor counts (HBD = 2, HBA = 3), yet the TPSA difference exceeds the commonly accepted 10 Ų threshold that can discriminate between CNS-penetrant and peripherally restricted compounds. The lower TPSA of the 4,1,2-isomer suggests enhanced potential for blood–brain barrier penetration relative to its 2,1,4 counterpart.

Lipophilicity Polar surface area Drug-likeness ADME prediction

Synthetic Versatility: Site-Selective Oxidation and Electrophilic Substitution Handles

The 1H-4,1,2-benzothiadiazine scaffold is experimentally established to undergo electrophilic substitution at positions 6 and 8, nucleophilic reactivity at N1, and oxidation at the sulfur atom (position 4) to form the corresponding 4,4-dioxide [1]. These orthogonal reactive sites enable sequential, site-selective diversification strategies that are not simultaneously available on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold, where the sulfur is already fully oxidized and the ring electronics are fundamentally different. Reported preparative yields for 1H-4,1,2-benzothiadiazine derivatives via the N-acetyl-N-aryl-N′-thioaroylhydrazine cyclization route range from 55% to 78%, demonstrating reliable synthetic tractability [2].

Synthetic chemistry Scaffold diversification Late-stage functionalization

Underexplored Biological Annotation Space: Reduced Risk of Polypharmacology and PAINS Liability

A search of major bioactive compound databases (ChEMBL, PubChem BioAssay, BindingDB) as of April 2026 returns zero annotated bioactivity data points for N-phenyl-1H-4,1,2-benzothiadiazin-3-amine (CAS 860787-55-9), whereas the 1,2,4-benzothiadiazine 1,1-dioxide class is associated with >500 bioassay outcomes across diverse targets including carbonic anhydrase, KATP channels, AMPA receptors, and HCV NS5B polymerase [1]. This absence of biological annotation for the 4,1,2-isomer does not indicate lack of activity but rather an underexplored target space, which is strategically advantageous for discovering novel target–ligand interactions without the confounding influence of known polypharmacology. Furthermore, no PAINS (Pan-Assay Interference Compounds) structural alerts are triggered by this scaffold, in contrast to certain 1,2,4-benzothiadiazine 1,1-dioxide derivatives that have been flagged for redox cycling and aggregation-based assay interference [2].

Selectivity profiling PAINS liability Chemical probe development

Optimal Research and Industrial Application Scenarios for N-phenyl-1H-4,1,2-benzothiadiazin-3-amine (CAS 860787-55-9) Based on Differentiated Evidence


Scaffold for Ion Channel and CNS-Targeted Library Synthesis

The combination of a lower TPSA (61.7 Ų) and moderate lipophilicity (XLogP3 3.8), documented in the cross-study comparison with its 2,1,4-isomer, positions this compound favorably for CNS drug discovery programs where blood–brain barrier penetration is a prerequisite [1]. The oxidizable sulfur at position 4 provides a direct route to the 4,4-dioxide, a substructure found in benzothiadiazine-based KATP channel modulators and AMPA receptor allosteric modulators [2]. Researchers designing focused libraries for neurological ion channel targets can leverage the underexplored 4,1,2-core to access novel chemotypes that bypass existing intellectual property concentrated around the 1,2,4-benzothiadiazine scaffold.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 241.31 g/mol, only 1 rotatable bond, and no pre-existing bioactivity annotation, this compound meets the physicochemical criteria of an ideal fragment (MW < 300, rotatable bonds ≤ 3, TPSA < 120 Ų) [3]. Its complete absence from public bioactivity databases (0 records in ChEMBL, PubChem BioAssay) means it has not been profiled against common target panels, offering a 'clean slate' for fragment screening campaigns [4]. The nucleophilic N1 and electrophilic C6/C8 positions enable straightforward fragment elaboration via established synthetic routes, accelerating hit-to-lead progression.

Synthetic Intermediate for 4,4-Dioxide-Derived Bioisosteres

The experimentally validated oxidative conversion of the 4,1,2-benzothiadiazine core to the 4,4-dioxide enables access to a pharmacophoric motif present in clinically evaluated benzothiadiazine derivatives, including HCV NS5B polymerase inhibitors and carbonic anhydrase inhibitors [5]. Unlike direct procurement of pre-formed 1,2,4-benzothiadiazine 1,1-dioxides, starting from the title compound allows chemists to control the oxidation state and timing of diversification, enabling parallel SAR exploration at both the non-oxidized and oxidized sulfur stages from a single intermediate. This synthetic flexibility reduces procurement complexity and supports more efficient multi-parameter optimization in lead discovery.

Quote Request

Request a Quote for N-phenyl-1H-4,1,2-benzothiadiazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.